molecular formula C16H15ClN2O2S2 B2621367 1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-30-5

1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2621367
CAS No.: 868217-30-5
M. Wt: 366.88
InChI Key: JWBQZPNATFBKIF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic chemical compound designed for research applications. This molecule incorporates a 4,5-dihydro-1H-imidazole core, a privileged scaffold in medicinal chemistry known to be present in a variety of synthetic agents exhibiting a wide range of biological activities . The structure is further modified with benzenesulfonyl and (4-chlorophenyl)methyl)sulfanyl substituents, which are functional groups commonly investigated for their ability to modulate biological activity and physicochemical properties. Compounds based on the 4,5-dihydro-1H-imidazole scaffold are of significant research interest due to their diverse pharmacological potential. Studies on structurally related molecules have shown that the imidazoline core can be found in agents with pronounced antiproliferative properties, serving as a structural component in potent inhibitors of enzymes like carbonic anhydrase . Furthermore, hybrid molecules containing the 4,5-dihydro-1H-imidazole moiety have been extensively explored for their antibacterial properties, representing a strategy to develop new agents against antibiotic-resistant bacteria . The molecular architecture of this reagent, featuring distinct hydrophobic and sulfonyl domains, makes it a valuable intermediate for constructing more complex hybrid molecules or for probing biochemical pathways. Researchers can utilize this compound as a key synthon in the synthesis of novel chemical entities or as a tool compound in assays targeting imidazoline-binding sites and other relevant biological systems. This product is intended for research purposes in chemical and pharmacological laboratories only.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S2/c17-14-8-6-13(7-9-14)12-22-16-18-10-11-19(16)23(20,21)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBQZPNATFBKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde or ketone with an amine and an isocyanide under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of the imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a nucleophilic substitution reaction using a suitable chlorophenylmethyl halide.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the intermediate compound with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazoles with various functional groups.

Scientific Research Applications

1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Biological Activity

The compound 1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H14_{14}ClN2_{2}O2_{2}S

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds containing benzenesulfonamide and imidazole moieties have shown selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.

Compound Cell Line IC50_{50} (µM) Effect
Compound 11HeLa6-7High cytotoxicity
Compound 12HCT-1168-10Moderate cytotoxicity
Compound 13MCF-710-12Moderate cytotoxicity

These compounds were found to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest in the sub-G1 phase, highlighting their potential as therapeutic agents against cancer .

The proposed mechanism of action for these compounds involves:

  • Apoptosis Induction : The compounds increase early apoptotic populations in cancer cells, leading to cell death.
  • Caspase Activation : Activation of caspases was observed, indicating that the compounds trigger the intrinsic apoptotic pathway.
  • Metabolic Stability : In vitro studies indicated that the half-life (t1/2t_{1/2}) of these compounds ranges from 9.1 to 20.3 minutes in human liver microsomes, suggesting reasonable metabolic stability for further development .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • In a study involving HeLa cells, it was demonstrated that treatment with a related compound resulted in a significant increase in caspase activity, confirming its role as an apoptosis inducer.
  • Another study assessed the pharmacokinetics and toxicity profiles of these compounds in vivo, revealing minimal adverse effects on biochemical parameters while effectively reducing tumor growth in murine models .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a broader class of 4,5-dihydro-1H-imidazole derivatives with sulfonyl and arylalkylthio substituents. Key structural analogues include:

Compound Name Substituents at Positions 1 and 2 Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 1-Benzenesulfonyl, 2-[(4-chlorophenyl)methyl]sulfanyl 393.86 High polarity, potential CNS activity
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2-[(2-Chlorophenyl)methyl]sulfanyl 240.73 Reduced steric hindrance
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole 1-Benzenesulfonyl, 2-[(3,4-dichlorophenyl)methyl]sulfanyl 428.31 Enhanced halogen bonding
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2-[(2-Chloro-6-fluorophenyl)methyl]sulfanyl 258.72 Increased electronegativity
1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole 1-Biphenyl, 2-methyl 406.51 Improved π-π stacking interactions

Key Observations :

  • Chlorine Position : The 4-chlorophenyl group in the target compound optimizes steric and electronic effects compared to 2-chloro () or 3,4-dichloro () analogues. This positioning balances lipophilicity and target binding .
  • Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonylation (e.g., in the target compound and ) increases aqueous solubility and resistance to oxidative metabolism compared to non-sulfonylated analogues like those in .
Pharmacological and Physicochemical Properties
  • IR and NMR Profiles : The target compound’s IR spectrum would show characteristic C=N stretching (~1591 cm⁻¹) and sulfonyl S=O peaks (~1250 cm⁻¹), aligning with data for 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole in .
  • Biological Activity : Imidazole derivatives with 4-chlorophenyl groups (e.g., ) exhibit CNS depressant activity, reducing locomotor activity by 30–50% in rodent models. The sulfonyl group may further modulate blood-brain barrier penetration .
  • Solubility: The benzenesulfonyl group increases water solubility compared to non-sulfonylated analogues like those in , which rely solely on the imidazole ring for polarity .
Crystallographic and Computational Insights
  • Crystallographic data for similar compounds (e.g., ) reveal planar imidazole rings with dihedral angles of 10–15° between the sulfonyl and aryl groups, optimizing packing efficiency .
  • Computational models (e.g., using SHELX in ) predict the target compound’s stability, with the 4-chlorophenyl group minimizing steric clashes in receptor binding pockets .

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